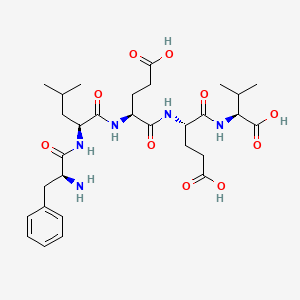

Phe-Leu-Glu-Glu-Val

货号:

B1335034

CAS 编号:

61037-79-4

分子量:

635.7 g/mol

InChI 键:

QIFCKXCILLESCU-XHVFSLISSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Phe-Leu-Glu-Glu-Val, also known as this compound, is a useful research compound. Its molecular formula is C30H45N5O10 and its molecular weight is 635.7 g/mol. The purity is usually 95%.

The exact mass of the compound Phenylalanyl-leucyl-glutamyl-glutamyl-valine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

The exact mass of the compound Phenylalanyl-leucyl-glutamyl-glutamyl-valine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

61037-79-4 |

|---|---|

分子式 |

C30H45N5O10 |

分子量 |

635.7 g/mol |

IUPAC 名称 |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C30H45N5O10/c1-16(2)14-22(34-26(40)19(31)15-18-8-6-5-7-9-18)29(43)33-20(10-12-23(36)37)27(41)32-21(11-13-24(38)39)28(42)35-25(17(3)4)30(44)45/h5-9,16-17,19-22,25H,10-15,31H2,1-4H3,(H,32,41)(H,33,43)(H,34,40)(H,35,42)(H,36,37)(H,38,39)(H,44,45)/t19-,20-,21-,22-,25-/m0/s1 |

InChI 键 |

QIFCKXCILLESCU-XHVFSLISSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |

规范 SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |

序列 |

FLEEV |

同义词 |

Phe-Leu-Glu-Glu-Val phenylalanyl-leucyl-glutamyl-glutamyl-valine PLGGV |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of the Phe-Leu-Glu-Glu-Val (FEEV) Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the chemical synthesis, purification, and characterization of the pentapeptide Phe-Leu-Glu-Glu-Val (FEEV). This peptide is utilized in various biochemical studies and holds potential in drug development, particularly in research related to protein interactions, signaling pathways, cancer therapy, and metabolic disorders.[1]

Introduction to this compound (FEEV)

The FEEV peptide is a sequence of five amino acids: Phenylalanine (Phe), Leucine (Leu), Glutamic acid (Glu), Glutamic acid (Glu), and Valine (Val). Its structure and physicochemical properties are dictated by the individual characteristics of these constituent amino acids. Understanding these properties is crucial for its synthesis and purification.

Table 1: Physicochemical Properties of Amino Acids in FEEV

| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) | Side Chain Polarity | Side Chain Charge (at pH 7) |

| Phenylalanine | Phe | F | 165.19 | Nonpolar, aromatic | Neutral |

| Leucine | Leu | L | 131.17 | Nonpolar, aliphatic | Neutral |

| Glutamic acid | Glu | E | 147.13 | Polar, acidic | Negative |

| Glutamic acid | Glu | E | 147.13 | Polar, acidic | Negative |

| Valine | Val | V | 117.15 | Nonpolar, aliphatic | Neutral |

The presence of both hydrophobic (Phe, Leu, Val) and hydrophilic/charged (Glu) residues gives the FEEV peptide an amphipathic character, which influences its solubility and interaction with chromatographic media.

Solid-Phase Peptide Synthesis (SPPS) of FEEV

The most common and efficient method for synthesizing peptides like FEEV is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[2][3][4] This process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5][6]

This protocol outlines the manual synthesis of H-Phe-Leu-Glu(OtBu)-Glu(OtBu)-Val-OH on a pre-loaded Wang resin. The side chains of the two glutamic acid residues are protected with tert-butyl (tBu) groups to prevent side reactions during synthesis.

Materials and Reagents:

-

Fmoc-Val-Wang resin (0.5 mmol/g loading)

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Leu-OH

-

Fmoc-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

DMF, peptide synthesis grade

-

Dichloromethane (DCM)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Synthesis Cycle:

The synthesis proceeds from the C-terminus (Val) to the N-terminus (Phe).

-

Resin Preparation:

-

Swell 1 g of Fmoc-Val-Wang resin (0.5 mmol) in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 10 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Add another 10 mL of 20% piperidine in DMF.

-

Agitate for 15 minutes. Drain.

-

Wash the resin with DMF (5 x 10 mL).

-

-

Amino Acid Coupling (for Glu, Glu, Leu, Phe):

-

In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid (e.g., Fmoc-Glu(OtBu)-OH, 1.5 mmol), 3 equivalents of Oxyma (1.5 mmol), in DMF.

-

Add 3 equivalents of DIC (1.5 mmol) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

To check for reaction completion, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF (5 x 10 mL).

-

-

Repeat Synthesis Cycle:

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, and Fmoc-Phe-OH.

-

-

Final Fmoc Deprotection:

-

After coupling the final amino acid (Fmoc-Phe-OH), perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the final peptide-resin with DCM (5 x 10 mL) and dry under a stream of nitrogen.

-

Add 10 mL of the cleavage cocktail to the resin.

-

Agitate for 2 hours at room temperature.[7]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

// Nodes start [label="Start: Fmoc-Val-Wang Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; swell [label="1. Resin Swelling in DMF", fillcolor="#FFFFFF", fontcolor="#202124"]; deprotection [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="3. DMF Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; coupling [label="4. Amino Acid Coupling\n(Fmoc-AA-OH, DIC, Oxyma)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="5. DMF Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; cycle [label="Repeat for\nGlu(OtBu), Glu(OtBu), Leu, Phe", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; final_deprotection [label="6. Final Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_wash [label="7. DCM Wash & Dry", fillcolor="#FFFFFF", fontcolor="#202124"]; cleavage [label="8. Cleavage from Resin\n(TFA/TIS/H2O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; precipitation [label="9. Precipitation in Cold Ether", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End: Crude FEEV Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> swell; swell -> deprotection; deprotection -> wash1; wash1 -> coupling; coupling -> wash2; wash2 -> cycle; cycle -> deprotection [label="Next cycle"]; cycle -> final_deprotection [label="Final cycle"]; final_deprotection -> final_wash; final_wash -> cleavage; cleavage -> precipitation; precipitation -> end; } caption: "Fmoc-SPPS Workflow for FEEV Synthesis."

Purification of FEEV Peptide

The crude synthetic peptide contains various impurities, including deletion sequences, truncated peptides, and by-products from protecting groups. The standard and most effective method for purifying peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9] This technique separates the target peptide from impurities based on differences in hydrophobicity.[9]

Materials and Equipment:

-

Preparative RP-HPLC system with a UV detector

-

C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)

-

Lyophilizer

-

Crude FEEV peptide dissolved in a minimal amount of Solvent A

Procedure:

-

Sample Preparation: Dissolve the crude FEEV peptide in Solvent A. If solubility is an issue, a small amount of ACN or DMSO can be added. Filter the sample through a 0.45 µm filter.

-

Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 30 minutes at a constant flow rate.

-

Purification Gradient: Inject the sample onto the column and begin the elution gradient. A shallow gradient is often effective for separating closely eluting impurities.[10]

-

Time (min) % Solvent B 0-5 5 5-45 5 -> 55 45-50 55 -> 95 50-55 95 55-60 95 -> 5

-

-

Fraction Collection: Monitor the elution profile at 210-220 nm and collect fractions corresponding to the major peak, which should be the target FEEV peptide.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a white, fluffy powder.

Table 2: Hypothetical Purification and Characterization Data for FEEV

| Parameter | Result | Method |

| Crude Purity | ~70% | Analytical RP-HPLC |

| Purified Purity | >98% | Analytical RP-HPLC |

| Theoretical Mass (Monoisotopic) | 635.32 g/mol | - |

| Observed Mass [M+H]⁺ | 636.33 g/mol | ESI-MS |

| Appearance | White lyophilized powder | Visual |

| Solubility | Soluble in water | Experimental |

Characterization of Synthetic FEEV

Confirmation of the identity and purity of the synthesized peptide is essential. Mass spectrometry (MS) is the primary technique for this purpose.[11][12][13]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm that the molecular weight of the purified peptide matches the theoretical mass of FEEV.[11][13]

-

Tandem Mass Spectrometry (MS/MS): Can be used to sequence the peptide, confirming the correct order of amino acids.

-

Analytical RP-HPLC: Used to determine the purity of the final product by measuring the peak area of the target peptide relative to impurities.

Biological Context and Potential Signaling Pathway

While the specific molecular targets of FEEV are not extensively documented in publicly available literature, it is implicated in research concerning cancer and metabolic disorders.[1] Peptides can act as modulators of various signaling pathways by mimicking endogenous ligands or disrupting protein-protein interactions.[14] A common mechanism through which extracellular molecules influence cell behavior is by binding to receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation, survival, and metabolism. The diagram below illustrates a hypothetical signaling pathway where FEEV could act as an antagonist to an RTK, a common strategy in cancer therapy.

// Nodes feev [label="FEEV Peptide", fillcolor="#FBBC05", fontcolor="#202124"]; ligand [label="Endogenous\nLigand", fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor Tyrosine\nKinase (RTK)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#FFFFFF", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; akt [label="Akt", fillcolor="#FFFFFF", fontcolor="#202124"]; mtor [label="mTOR", fillcolor="#FFFFFF", fontcolor="#202124"]; proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; metabolism [label="Metabolic Regulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; block [shape=point, style=invis, width=0];

// Edges ligand -> receptor [label="Binds & Activates"]; feev -> receptor [label="Antagonistic\nBinding", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; receptor -> dimerization; dimerization -> pi3k [label="Recruits & Activates"]; pi3k -> akt; akt -> mtor; mtor -> proliferation; mtor -> metabolism; } caption: "Hypothetical Signaling Pathway Modulated by FEEV."

In this speculative model, FEEV acts as an antagonist, preventing the endogenous ligand from binding to its receptor. This inhibition blocks the downstream PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in cancer and metabolic diseases, thereby reducing cell proliferation and altering metabolism. This provides a rationale for its potential therapeutic applications.[1]

Conclusion

The synthesis and purification of the this compound peptide can be reliably achieved using standard Fmoc-SPPS and RP-HPLC methodologies. Careful control of coupling reactions, efficient cleavage, and optimized purification gradients are key to obtaining a high-purity product. The confirmed structure and high purity of synthetic FEEV enable its use as a valuable tool in biomedical research to explore its biological functions and therapeutic potential in modulating critical cellular signaling pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 5. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]

- 6. Peptide Design: Principles & Methods | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. H-Phe-Leu-Glu-Glu-Val-OH | 61037-79-4 | FP110877 [biosynth.com]

- 9. Peptides Derived from Vascular Endothelial Growth Factor B Show Potent Binding to Neuropilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hplc.eu [hplc.eu]

- 11. "Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containi" by Muyum Xu, Nicholas S. MacArthur et al. [commons.clarku.edu]

- 12. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Proteinoid Nanostructures via Thermal Condensation of L-Glutamic Acid and L-Tyrosine [mdpi.com]

- 14. Bioactive peptides: signaling the future - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of Phe-Leu-Glu-Glu-Val (FLEEV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide Phe-Leu-Glu-Glu-Val (FLEEV) is a synthetic peptide that serves as a substrate for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme plays a critical role in the vitamin K-dependent post-translational modification of specific glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla). This carboxylation is essential for the biological activity of a number of proteins, particularly those involved in blood coagulation. This technical guide provides an in-depth overview of the biological function of FLEEV, including quantitative data on its interaction with GGCX, detailed experimental protocols for its use in in vitro assays, and diagrams of the relevant biochemical pathways.

Core Biological Function: Substrate for Vitamin K-Dependent γ-Glutamyl Carboxylase

The primary and well-established biological function of this compound is its role as a substrate for the enzyme γ-glutamyl carboxylase (GGCX). FLEEV corresponds to residues 5-9 of the prothrombin precursor, a key protein in the blood coagulation cascade.[1]

GGCX catalyzes the conversion of glutamate (Glu) residues within specific protein sequences to γ-carboxyglutamate (Gla). This reaction is vital for the function of all vitamin K-dependent proteins. The additional carboxyl group on the Gla residues allows for the chelation of calcium ions, which is a prerequisite for the proper conformation and subsequent interaction of these proteins with negatively charged phospholipid membranes, a critical step in the blood coagulation cascade.

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of FLEEV and related peptides with γ-glutamyl carboxylase.

| Peptide Sequence | Parameter | Value | Enzyme Source | Reference |

| HVFLAPQQARSLLQRVRRANTFLEEV RK | Km | 3.6 µM | Bovine Liver Carboxylase | Ulrich, M. M., et al. (1988) |

| Phe-Leu-Glu-Glu-Leu (FLEEL) | Km | ~2200 µM | Bovine Liver Carboxylase | Ulrich, M. M., et al. (1988) |

| Phe-Leu-Glu-Glu-Leu (FLEEL) | Km | ~3 mM | Rat Liver Microsomes | Canfield, L. M., et al. (1980) |

| Phe-Leu-(L-threo-γ-methyl-Glu)-Glu-Val | Ki | 80 µM | Rat Liver Microsomes | Bory, S., et al. (1984) |

Table 1: Kinetic Parameters of FLEEV and Related Peptides for γ-Glutamyl Carboxylase.

Signaling Pathway: The Vitamin K Cycle and γ-Carboxylation

The carboxylation of FLEEV is an integral part of the vitamin K cycle, a metabolic pathway that occurs in the endoplasmic reticulum. This cycle is essential for the regeneration of the reduced form of vitamin K, which is a necessary cofactor for GGCX activity.

Experimental Protocols

The following is a detailed methodology for an in vitro γ-glutamyl carboxylase assay, adapted from protocols using the closely related peptide Phe-Leu-Glu-Glu-Leu (FLEEL). This protocol can be used as a starting point for experiments with FLEEV.

Preparation of Microsomal γ-Glutamyl Carboxylase

-

Source: Rat liver microsomes are a common source of the enzyme.

-

Procedure:

-

Isolate liver from vitamin K-deficient rats.

-

Homogenize the liver in a suitable buffer (e.g., 0.25 M sucrose, 25 mM Tris-HCl, pH 7.4).

-

Perform differential centrifugation to isolate the microsomal fraction.

-

The microsomal pellet can be resuspended in a buffer containing a detergent (e.g., 1% Triton X-100) to solubilize the enzyme.

-

In Vitro Carboxylation Assay

This assay measures the incorporation of radiolabeled bicarbonate (H14CO3-) into the peptide substrate.

Reagents:

-

Enzyme: Solubilized microsomal γ-glutamyl carboxylase preparation.

-

Substrate: this compound (FLEEV) solution (concentration to be optimized, typically in the mM range for short peptides without the propeptide).

-

Vitamin K: Reduced vitamin K1 (hydroquinone). Prepare fresh by reducing vitamin K1 with sodium dithionite.

-

Radiolabel: NaH14CO3 (specific activity typically 40-60 mCi/mmol).

-

Cofactors and Buffers: Dithiothreitol (DTT), MnCl2, and a suitable buffer (e.g., MOPS or Tris-HCl, pH 7.4).

-

Quenching Solution: Trichloroacetic acid (TCA), 10% (w/v).

-

Scintillation Cocktail.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the buffer, DTT, MnCl2, FLEEV substrate, and the enzyme preparation.

-

Initiation of Reaction: Add the freshly prepared reduced vitamin K1 and NaH14CO3 to initiate the reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 17-25°C) for a specific time (e.g., 20-60 minutes). The reaction should be linear with respect to time and enzyme concentration.

-

Termination of Reaction: Stop the reaction by adding cold 10% TCA. This will precipitate the proteins and larger peptides.

-

Removal of Unincorporated Radiolabel: Centrifuge the tubes to pellet the precipitated material. To remove unreacted H14CO3-, the supernatant is discarded, and the pellet can be washed. Alternatively, for short peptides that may not precipitate efficiently, the entire reaction mixture can be spotted onto filter paper and washed. A common method involves heating the reaction mixture after quenching to drive off unreacted 14CO2.

-

Quantification: The amount of incorporated 14C is determined by liquid scintillation counting of the precipitated and washed material or the filter paper.

Experimental Workflow Diagram

Conclusion

The pentapeptide this compound is a valuable tool for studying the mechanism of vitamin K-dependent carboxylation. Its function as a substrate for γ-glutamyl carboxylase allows researchers to investigate the kinetics and inhibition of this crucial enzyme. The information and protocols provided in this guide are intended to facilitate further research in the fields of hemostasis, thrombosis, and the development of novel anticoagulant therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide FLEEV, with the primary sequence Phenylalanine-Leucine-Glutamic acid-Glutamic acid-Valine, serves as a crucial tool in the study of post-translational modifications, specifically vitamin K-dependent carboxylation. This process, essential for the function of a variety of proteins involved in blood coagulation, bone metabolism, and other physiological pathways, is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX). The FLEEV peptide acts as a synthetic substrate for GGCX, enabling detailed in vitro investigation of this vital enzymatic reaction. This technical guide provides a comprehensive overview of the primary sequence and structure of the FLEEV peptide, its role in the vitamin K-dependent carboxylation pathway, and detailed experimental protocols for its synthesis, purification, and use in carboxylation assays.

Primary Sequence and Physicochemical Properties

The primary structure of the FLEEV peptide is a linear sequence of five amino acids:

Phe - Leu - Glu - Glu - Val

This sequence gives the peptide specific physicochemical properties that are critical for its function as a substrate for gamma-glutamyl carboxylase. The presence of two adjacent glutamic acid residues is particularly important, as these are the sites of carboxylation.

| Property | Value | Reference |

| Molecular Formula | C30H45N5O10 | [1] |

| Molecular Weight | 635.72 g/mol | [1] |

| Theoretical pI | 3.12 | [1] |

| GRAVY (Grand Average of Hydropathy) | 0.76 | [1] |

Three-Dimensional Structure and Conformational Analysis

However, based on the principles of peptide and protein structure, the FLEEV peptide in solution is expected to exist as an ensemble of conformations rather than a single rigid structure. The conformational flexibility is largely dictated by the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. The side chains of the constituent amino acids also contribute to the overall conformational landscape. The presence of two consecutive glutamic acid residues may lead to localized charge repulsion, influencing the peptide's preferred conformations. Computational modeling and molecular dynamics simulations could provide valuable insights into the probable solution structures of the FLEEV peptide.

Signaling Pathway: Vitamin K-Dependent Carboxylation

The FLEEV peptide is a key reagent for studying the vitamin K-dependent carboxylation pathway. This enzymatic process occurs in the endoplasmic reticulum and is responsible for the conversion of specific glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) residues in vitamin K-dependent proteins.[2][3][4] The addition of a second carboxyl group to the gamma-carbon of glutamate is crucial for the calcium-binding capacity and subsequent biological activity of these proteins.[5][6][7]

The central enzyme in this pathway is the integral membrane protein, gamma-glutamyl carboxylase (GGCX). The reaction requires reduced vitamin K (vitamin K hydroquinone), molecular oxygen (O2), and carbon dioxide (CO2) as co-substrates.[4][8] In native protein substrates, a propeptide sequence is typically required for efficient recognition and binding by GGCX.[8][9] Synthetic peptides like FLEEV, which lack a propeptide, generally exhibit a higher Michaelis constant (Km), indicating a lower binding affinity for the enzyme compared to propeptide-containing substrates.[3][4]

Vitamin K-Dependent Carboxylation of FLEEV Peptide.

The function of the carboxylated FLEEV peptide is primarily as a product that can be quantified to measure the activity of GGCX. Unlike larger, naturally occurring proteins, the small, carboxylated FLEEV peptide itself does not have a known biological function beyond its utility in this enzymatic assay. The introduction of gamma-carboxyglutamate residues in larger proteins is critical for their ability to bind calcium ions, which in turn mediates their interaction with negatively charged phospholipid membranes, a key step in processes like blood coagulation.[6][10]

Quantitative Data

The FLEEV peptide and the closely related peptide FLEEL (Phe-Leu-Glu-Glu-Leu) are widely used as substrates in in vitro GGCX activity assays. The kinetic parameters for these peptides have been determined in several studies.

| Peptide Substrate | Enzyme Source | Km (mM) | Vmax | Reference |

| FLEEL | Partially purified bovine liver carboxylase | ~2.2 | Not specified | [3] |

| FLEEL | Recombinant human GGCX | Not specified | Not specified | [2] |

| proPT28 | Partially purified bovine liver carboxylase | 0.0036 | Not specified | [3] |

Note: proPT28 is a 28-residue peptide from prothrombin that includes the propeptide and is a much more efficient substrate than FLEEL.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of FLEEV

The FLEEV peptide can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocols.[11][12]

Solid-Phase Peptide Synthesis (SPPS) Workflow for FLEEV.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (e.g., Fmoc-Val-OH for the first coupling) with HBTU/HOBt and DIPEA in DMF. b. Add the activated amino acid solution to the resin and allow it to react. c. Wash the resin thoroughly with DMF and DCM.

-

Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. b. Wash the resin with DMF.

-

Repeat Coupling and Deprotection: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Glu, Glu, Leu, Phe). Use Fmoc-Glu(OtBu)-OH to protect the side chain carboxyl group of glutamic acid.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., OtBu from Glu).

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

Purification of FLEEV Peptide by RP-HPLC

The crude FLEEV peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14]

Instrumentation and Reagents:

-

HPLC system with a preparative C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

UV detector (monitoring at 210-220 nm)

Procedure:

-

Dissolve the lyophilized crude peptide in a minimal amount of Solvent A.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified FLEEV peptide.

In Vitro Gamma-Glutamyl Carboxylation Assay

This assay measures the activity of GGCX by quantifying the incorporation of 14CO2 into the FLEEV peptide.[2][15]

Materials:

-

Source of gamma-glutamyl carboxylase (e.g., microsomal preparations from liver or recombinant GGCX)

-

FLEEV peptide

-

Reduced Vitamin K (KH2)

-

NaH14CO3 (radiolabeled sodium bicarbonate)

-

Reaction buffer (e.g., 25 mM MOPS, pH 7.4, containing 0.5 M NaCl and detergents like CHAPS)

-

Dithiothreitol (DTT) to maintain a reducing environment

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, GGCX enzyme source, FLEEV peptide, DTT, and NaH14CO3.

-

Initiation of Reaction: Initiate the carboxylation reaction by adding reduced vitamin K.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate the protein and remove unincorporated 14CO2.

-

Quantification of Carboxylation: a. Separate the carboxylated peptide from the unincorporated radiolabel. This can be achieved by various methods, including precipitation and washing, or chromatographic separation. b. Quantify the amount of incorporated 14C in the peptide fraction using a scintillation counter. c. The measured radioactivity is proportional to the amount of carboxylated FLEEV peptide produced and thus reflects the GGCX activity.

Alternative Quantification Method: A non-radioactive method using a fluorescein-labeled peptide substrate followed by HPLC separation and fluorescence detection has also been developed.[5][15] This method allows for the direct quantification of both the unmodified and carboxylated peptide.

Conclusion

The FLEEV peptide is an indispensable tool for researchers investigating the fundamental mechanisms of vitamin K-dependent carboxylation. Its well-defined primary sequence and its role as a substrate for gamma-glutamyl carboxylase allow for the development of robust and reproducible in vitro assays. While detailed structural information on the peptide itself is limited, its utility in biochemical and enzymatic studies is firmly established. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and application of the FLEEV peptide in the study of this critical post-translational modification, which has significant implications for human health and disease. Further research focusing on the conformational dynamics of FLEEV upon binding to GGCX could provide deeper insights into the catalytic mechanism of this important enzyme.

References

- 1. H-Phe-Leu-Glu-Glu-Val-OH peptide [novoprolabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vitamin K-dependent carboxylation. A synthetic peptide based upon the gamma-carboxylation recognition site sequence of the prothrombin propeptide is an active substrate for the carboxylase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]

- 7. gamma-Glutamate and beta-hydroxyaspartate in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Regulation and regulatory role of gamma-carboxyglutamic acid containing clotting factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. bachem.com [bachem.com]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. A fluorescent method to determine vitamin K-dependent gamma-glutamyl carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of Phe-Leu-Glu-Glu-Val: A Scientific Inquiry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide Phe-Leu-Glu-Glu-Val (FEELV) is a sequence of interest within the field of biochemical and pharmacological research.[1][2] However, a comprehensive understanding of its specific mechanism of action, including its direct molecular targets, downstream signaling pathways, and precise physiological effects, remains largely uncharacterized in publicly available scientific literature. This technical guide serves to consolidate the current landscape of knowledge, identify critical gaps in our understanding, and propose a roadmap for future investigation into the functional role of this intriguing peptide. While direct experimental data on FEELV is scarce, this paper will draw upon established methodologies in peptide research, neuroinflammation, and cell signaling to provide a theoretical framework and practical guide for its systematic study.

Introduction to this compound (FEELV)

The pentapeptide this compound consists of the amino acid sequence Phenylalanine-Leucine-Glutamic Acid-Glutamic Acid-Valine.[1][3] Its chemical properties, including a molecular weight of approximately 635.72 g/mol , are documented by commercial suppliers.[1] Despite its availability for research purposes, there is a notable absence of peer-reviewed studies detailing its biological activities or therapeutic potential. The presence of both hydrophobic residues (Phe, Leu, Val) and negatively charged hydrophilic residues (Glu) suggests the potential for complex interactions with biological membranes or protein binding pockets.[4]

Postulated Mechanisms of Action and Therapeutic Areas of Interest

Given the prevalence of peptide-mediated signaling in physiology and disease, several hypothetical mechanisms of action for FEELV can be postulated, primarily centered around neuroinflammation and neurodegenerative diseases, common areas of investigation for novel peptides.[5][6][7]

Modulation of Neuroinflammatory Pathways

Neuroinflammation, primarily mediated by microglial activation, is a hallmark of many neurodegenerative disorders.[8][9] Peptides can act as potent modulators of microglial function, influencing their activation state and subsequent release of inflammatory mediators.[8][10][11] A key hypothesis is that FEELV may exert anti-inflammatory effects by attenuating microglial activation. This could occur through interaction with cell surface receptors that modulate intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central regulators of the inflammatory response.[11][12]

A potential signaling pathway for the anti-inflammatory action of this compound is proposed below.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of FEELV, a multi-tiered experimental approach is necessary. The following protocols are proposed as a starting point for researchers.

In Vitro Microglia Activation Assays

Objective: To determine if FEELV can modulate the activation of microglia in response to an inflammatory stimulus.

Methodology:

-

Cell Culture: Primary microglia isolated from rodent brains or human iPSC-derived microglia should be cultured according to standard protocols.[13][14]

-

Stimulation: Microglia will be pre-treated with varying concentrations of FEELV for a specified time (e.g., 1 hour) before stimulation with Lipopolysaccharide (LPS), a potent inducer of microglial activation.[15]

-

Endpoint Analysis:

-

Cytokine and Chemokine Measurement: Supernatants will be collected to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines using multiplex immunoassays (e.g., Luminex) or ELISAs.[13][16][17]

-

Nitric Oxide Production: The Griess assay can be used to measure the accumulation of nitrite (B80452) in the culture supernatant as an indicator of nitric oxide production.

-

Phagocytosis Assay: The effect of FEELV on the phagocytic capacity of microglia can be assessed by measuring the uptake of fluorescently labeled particles (e.g., amyloid-β oligomers or latex beads).[13]

-

A generalized workflow for this experimental approach is depicted below.

Analysis of Intracellular Signaling Pathways

Objective: To identify the specific signaling pathways modulated by FEELV in microglia.

Methodology:

-

Cell Treatment and Lysis: Microglia will be treated with FEELV and/or LPS as described above. At various time points, cells will be lysed to extract proteins.

-

Western Blot Analysis: The activation of key signaling proteins will be assessed by Western blotting using phosphorylation-specific antibodies.[18][19] Key targets include phosphorylated forms of p38, ERK1/2, JNK (for the MAPK pathway), and IκBα and p65 (for the NF-κB pathway).[18][20]

Receptor Binding Studies

Objective: To identify the putative cell surface receptor for FEELV.

Methodology:

-

Ligand-Receptor Crosslinking: A modified version of FEELV containing a photo-activatable crosslinker and a reporter tag (e.g., biotin) can be synthesized.[21][22] This probe would be incubated with microglial cells, followed by UV irradiation to covalently link the peptide to its receptor.

-

Affinity Purification and Mass Spectrometry: The receptor-ligand complex can be purified using the reporter tag and identified using mass spectrometry.[22]

-

Peptide Array Screening: To map the interaction sites, peptide arrays representing overlapping fragments of candidate receptor proteins can be screened for binding to labeled FEELV.[23]

Quantitative Data Summary (Hypothetical)

As no quantitative data for FEELV currently exists in the literature, the following tables are presented as templates for how experimental results could be structured for clear comparison.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion from LPS-Stimulated Microglia

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | Baseline | Baseline | Baseline |

| LPS (100 ng/mL) | Value ± SD | Value ± SD | Value ± SD |

| FEELV (1 µM) + LPS | Value ± SD | Value ± SD | Value ± SD |

| FEELV (10 µM) + LPS | Value ± SD | Value ± SD | Value ± SD |

| FEELV (100 µM) + LPS | Value ± SD | Value ± SD | Value ± SD |

Table 2: Modulation of MAPK and NF-κB Pathway Activation by this compound

| Treatment Group | p-p38 / total p38 (Fold Change) | p-ERK / total ERK (Fold Change) | p-p65 / total p65 (Fold Change) |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| LPS (100 ng/mL) | Value ± SD | Value ± SD | Value ± SD |

| FEELV (10 µM) + LPS | Value ± SD | Value ± SD | Value ± SD |

Conclusion and Future Directions

The pentapeptide this compound represents a molecule with unexplored biological potential. The lack of existing data necessitates a foundational research program to elucidate its mechanism of action. The experimental approaches outlined in this guide, focusing on neuroinflammation and key signaling pathways, provide a robust framework for initiating such an investigation. Future studies should aim to not only confirm the hypothetical anti-inflammatory effects but also to explore other potential activities, such as direct neuroprotection or modulation of synaptic plasticity. The identification of a specific receptor for FEELV will be a critical step in understanding its physiological role and evaluating its potential as a therapeutic agent for neurodegenerative or inflammatory diseases.

References

- 1. H-Phe-Leu-Glu-Glu-Val-OH peptide [novoprolabs.com]

- 2. phoenixpeptide.com [phoenixpeptide.com]

- 3. ifeet.org [ifeet.org]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. A new peptide may hold potential as an Alzheimer’s treatment | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 6. Alzheimer’s: New peptide treatment may help reverse cognitive decline [medicalnewstoday.com]

- 7. appliedradiology.com [appliedradiology.com]

- 8. Neuropeptides and Microglial Activation in Inflammation, Pain, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Does neuroinflammation fan the flame in neurodegenerative diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide discovery across the spectrum of neuroinflammation; microglia and astrocyte phenotypical targeting, mediation, and mechanistic understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Peptide discovery across the spectrum of neuroinflammation; microglia and astrocyte phenotypical targeting, mediation, and mechanistic understanding [frontiersin.org]

- 12. Anti-Neuroinflammatory Effects of a Macrocyclic Peptide-Peptoid Hybrid in Lipopolysaccharide-Stimulated BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. Measuring Microglial Suppression with Multiple Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use of Meso-Scale Discovery™ to Examine Cytokine Content in Microglia Cell Supernatant | Springer Nature Experiments [experiments.springernature.com]

- 18. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. Detecting the interaction of peptide ligands with plant membrane receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cross-linking strategies to study peptide ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Identifying Protein-protein Interaction Sites Using Peptide Arrays [jove.com]

In-Depth Technical Guide: Known and Potential Protein Targets of the Pentapeptide Phe-Leu-Glu-Glu-Val (FEEV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Phe-Leu-Glu-Glu-Val (FEEV) is a synthetic peptide that has been instrumental in elucidating the function of a key post-translational modification enzyme. While its primary known protein target is well-defined, its structural resemblance to motifs recognized by a large family of protein-protein interaction domains suggests the potential for a broader range of biological activities. This technical guide provides a comprehensive overview of the known and potential protein targets of FEEV, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Primary Protein Target: Vitamin K-Dependent Carboxylase

The primary and experimentally confirmed protein target of this compound is the Vitamin K-dependent carboxylase (GGCX) . This enzyme is crucial for the post-translational modification of specific glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues in a range of proteins, most notably the vitamin K-dependent coagulation factors.

The pentapeptide FEEV was synthesized and identified as a substrate for GGCX in seminal studies of this enzyme's activity.[1] It serves as a minimal recognition sequence, mimicking the carboxylation sites of endogenous protein substrates.

Quantitative Data

The interaction between FEEV and GGCX is typically characterized by enzyme kinetic parameters rather than binding affinities, as FEEV is a substrate that is catalytically modified.

| Substrate | Enzyme Source | Km (mM) | Reference |

| This compound | Solubilized rat liver microsomes | ~4.0 | Suttie et al., 1979 |

| Boc-Glu-Glu-Leu-OMe | Solubilized rat liver microsomes | 1.0 | Suttie et al., 1979 |

Note: The Km value for this compound indicates a lower affinity compared to other synthetic substrates like Boc-Glu-Glu-Leu-OMe, which may be attributed to the lack of a propeptide recognition sequence present in natural substrates.

Signaling Pathway: The Vitamin K Cycle and Carboxylation

The carboxylation reaction catalyzed by GGCX is a key step in the vitamin K cycle. This pathway is essential for the synthesis of functional coagulation factors in the liver.

Potential Protein Targets: Tetratricopeptide Repeat (TPR) Domain-Containing Proteins

While not experimentally confirmed, there is a strong structural rationale for considering Tetratricopeptide Repeat (TPR) domain-containing proteins as potential targets of this compound. TPR domains are protein-protein interaction modules that often recognize peptides with a C-terminal EEVD motif.[2][3][4] The EEV sequence at the C-terminus of FEEV bears a striking resemblance to this canonical binding motif.

The binding specificity of TPR domains is not absolute, and variations in the C-terminal residue are sometimes tolerated. Furthermore, hydrophobic residues N-terminal to the EEVD motif are known to contribute to binding affinity by interacting with hydrophobic pockets on the TPR domain surface.[2] The N-terminal Phe-Leu of FEEV provides a strong hydrophobic character that could facilitate such an interaction.

Hypothetical Signaling Pathway

A hypothetical interaction between FEEV and a TPR domain-containing protein, such as a co-chaperone of Hsp90, could modulate various cellular processes, including protein folding and signal transduction.

Experimental Protocols for Target Identification and Validation

In the absence of a comprehensive list of known protein targets, the following experimental protocols are provided as a guide for identifying and characterizing novel protein interactions of this compound.

Affinity Chromatography-Mass Spectrometry (AC-MS) for Target Discovery

This method aims to identify proteins from a complex mixture that bind to an immobilized form of the peptide.

Experimental Workflow:

Methodology:

-

Peptide Immobilization: Synthesize this compound with a C- or N-terminal modification (e.g., biotinylation or a linker with a reactive group) for covalent coupling to affinity beads (e.g., streptavidin-agarose or NHS-activated agarose).

-

Cell Lysate Preparation: Prepare a native cell lysate from the cell line or tissue of interest using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Purification: Incubate the immobilized peptide with the cell lysate to allow for the binding of interacting proteins.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins using a competitive elution with excess free peptide or by changing the buffer conditions (e.g., pH or salt concentration).

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion with a protease (e.g., trypsin). Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and identify the proteins by searching the MS/MS data against a protein sequence database.

Co-Immunoprecipitation (Co-IP) for Target Validation

Co-IP is used to validate a putative interaction between the peptide and a specific protein target identified, for instance, by AC-MS.

Experimental Workflow:

Methodology:

-

Cell Culture and Lysis: Use cells endogenously expressing the target protein or transiently transfected to express a tagged version of the protein (e.g., with a FLAG or HA tag). Lyse the cells in a non-denaturing buffer.

-

Immunoprecipitation: Add a specific antibody against the target protein (or its tag) to the cell lysate and incubate to form an antibody-protein complex.

-

Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complex.

-

Washing: Wash the beads to remove non-specific proteins.

-

Elution and Detection: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody against a protein suspected to be part of the complex. To test for a direct interaction with FEEV, the peptide can be added to the lysate to compete with the protein-protein interaction.

Surface Plasmon Resonance (SPR) for Quantitative Analysis

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between the peptide and a purified target protein in real-time.

Experimental Workflow:

Methodology:

-

Protein Immobilization: Covalently attach the purified target protein (ligand) to the surface of a sensor chip.

-

Analyte Injection: Flow solutions containing different concentrations of this compound (analyte) over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases of the interaction.

-

Kinetic Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion

The pentapeptide this compound is a valuable tool for studying the vitamin K-dependent carboxylase, its only definitively confirmed protein target. However, its structural similarity to known binding motifs for TPR domains suggests a potential for broader biological interactions that warrants further investigation. The experimental strategies outlined in this guide provide a robust framework for identifying and characterizing novel protein targets of FEEV, which may, in turn, open new avenues for research and therapeutic development.

References

Phe-Leu-Glu-Glu-Val (FLEEV): A Key Substrate in the Vitamin K-Dependent Carboxylation Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Phe-Leu-Glu-Glu-Val (FLEEV) is a synthetic peptide that corresponds to residues 5-9 of bovine prothrombin.[1] While not a classical signaling molecule that binds to a cell surface receptor to initiate a cascade, FLEEV plays a crucial role as a substrate in a vital post-translational modification pathway: the vitamin K-dependent carboxylation of glutamate (B1630785) residues. This process is a critical signaling event for the proper function of a variety of proteins, most notably the blood coagulation factors. This technical guide provides an in-depth overview of the role of FLEEV in this cellular signaling pathway, including quantitative data, experimental protocols, and pathway visualizations.

The vitamin K-dependent gamma-glutamyl carboxylase (GGCX) is an integral membrane protein of the endoplasmic reticulum that catalyzes the conversion of glutamate (Glu) residues to gamma-carboxyglutamate (B555490) (Gla).[1][2] This modification is essential for the biological activity of vitamin K-dependent proteins, enabling them to bind calcium and interact with negatively charged phospholipid membranes, a key step in processes like blood coagulation.[3] The study of synthetic peptides like FLEEV has been instrumental in elucidating the mechanism of this important enzymatic reaction.[1]

Role in the Vitamin K-Dependent Carboxylation Pathway

The central role of FLEEV is to act as a recognizable substrate for GGCX. The enzyme-mediated conversion of the glutamate residues within the FLEEV sequence to gamma-carboxyglutamate is the primary signaling event. This carboxylation is tightly coupled with the oxidation of vitamin K hydroquinone (B1673460) to vitamin K 2,3-epoxide, providing the energy for the reaction.[2]

The binding of glutamate-containing substrates like FLEEV is also crucial for activating the epoxidase function of GGCX.[4][5] In the absence of a glutamate-containing substrate, the epoxidase activity of the carboxylase is minimal.[4][5] This regulatory mechanism ensures that the highly reactive vitamin K intermediate is not generated without a substrate available for carboxylation.[4]

The efficiency of FLEEV as a substrate is significantly enhanced by the presence of a propeptide sequence, which is found at the N-terminus of the precursor proteins of vitamin K-dependent factors.[2][6] This propeptide acts as a docking site for the carboxylase, thereby increasing the local concentration of the substrate and enhancing the catalytic efficiency.[7]

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of FLEEV and related peptides with the vitamin K-dependent carboxylase.

| Peptide Substrate | Description | Km (µM) | Reference |

| FLEEV-related (FLEEL) | Pentapeptide substrate | ~2200 | [6] |

| proPT28 | 28-residue peptide including the propeptide and the first 10 residues of prothrombin (containing FLEEV sequence) | 3.6 | [6] |

| Condition | Measured Activity | Rate | Reference |

| FLAG-carboxylase alone | Epoxidase activity | Low/background | [5] |

| + FLEEL | Epoxidase activity | 9.2 pmol/min/pmol of enzyme | [4][5] |

| + propeptide of proFactor IX | Epoxidase activity | 3.4 pmol/min/pmol of enzyme | [4][5] |

| + FLEEL and propeptide | Epoxidase activity | 100 pmol/min/pmol of enzyme | [4][5] |

| + proPT28 | Epoxidase activity | 5.3 pmol/min/pmol of enzyme | [4][5] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Vitamin K-dependent carboxylation pathway involving FLEEV.

Caption: General workflow for an in vitro gamma-glutamyl carboxylation assay.

Experimental Protocols

In Vitro Gamma-Glutamyl Carboxylation Assay

This protocol is a generalized method based on the principles described in the cited literature for measuring the carboxylation of a peptide substrate like FLEEV.

1. Preparation of Microsomal Enzyme Source:

-

Isolate liver microsomes from vitamin K-deficient rats to obtain a high concentration of apo-precursors and active carboxylase.

-

Homogenize the liver in a suitable buffer (e.g., Tris-HCl with sucrose).

-

Perform differential centrifugation to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a buffer containing a detergent (e.g., CHAPS) to solubilize the membrane-bound carboxylase.

2. Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., MOPS or PIPES) at a physiological pH.

-

Add the synthetic peptide substrate (e.g., FLEEV) to the desired concentration.

-

Add radiolabeled bicarbonate (NaH¹⁴CO₃) as the source of ¹⁴CO₂.

-

Prepare the reduced form of vitamin K (vitamin KH₂) immediately before use by reduction of vitamin K₁ with a reducing agent like sodium dithionite.

3. Carboxylation Reaction:

-

Initiate the reaction by adding the solubilized microsomal preparation to the reaction mixture containing the peptide substrate, ¹⁴CO₂, and vitamin KH₂.

-

Incubate the reaction at a physiological temperature (e.g., 17-37°C) for a defined period (e.g., 20-30 minutes).

4. Reaction Quenching and Analysis:

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the proteins and expel unincorporated ¹⁴CO₂.

-

Centrifuge to pellet the precipitated proteins.

-

The radioactivity incorporated into the peptide in the supernatant can be measured. Alternatively, for more precise quantification, separate the radiolabeled peptide from the unincorporated radiolabel using techniques like ion-exchange chromatography or HPLC.

-

Quantify the amount of incorporated ¹⁴C using liquid scintillation counting.

Vitamin K Epoxidase Activity Assay

This protocol outlines a general method for measuring the epoxidase activity of GGCX, which is often coupled to the carboxylation reaction.

1. Enzyme and Substrate Preparation:

-

Use a purified or partially purified preparation of GGCX.

-

Prepare the glutamate-containing substrate (e.g., FLEEV or FLEEL).

-

Prepare radiolabeled reduced vitamin K ([³H]vitamin KH₂).

2. Epoxidase Reaction:

-

Combine the enzyme preparation with the glutamate-containing substrate in a suitable reaction buffer.

-

Initiate the reaction by adding [³H]vitamin KH₂.

-

Incubate under the same conditions as the carboxylation assay.

3. Product Separation and Quantification:

-

Stop the reaction by adding a solvent mixture (e.g., isopropanol/hexane) to extract the lipids, including vitamin K and its epoxide.

-

Separate the [³H]vitamin K epoxide from the unreacted [³H]vitamin KH₂ and [³H]vitamin K quinone using reverse-phase HPLC.

-

Quantify the amount of [³H]vitamin K epoxide formed by measuring the radioactivity in the corresponding HPLC fraction using liquid scintillation counting.

Conclusion

The pentapeptide this compound is a valuable tool for dissecting the molecular mechanisms of the vitamin K-dependent gamma-glutamyl carboxylation pathway. While it does not function as a traditional signaling molecule, its role as a specific substrate for GGCX places it at the heart of a critical cellular signaling event required for the synthesis of functional proteins involved in hemostasis and other physiological processes. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals interested in this vital enzymatic modification and its implications for human health and disease.

References

- 1. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin K-dependent carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propeptide and glutamate-containing substrates bound to the vitamin K-dependent carboxylase convert its vitamin K epoxidase function from an inactive to an active state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propeptide and glutamate-containing substrates bound to the vitamin K-dependent carboxylase convert its vitamin K epoxidase function from an inactive to an active state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin K-dependent carboxylation. A synthetic peptide based upon the gamma-carboxylation recognition site sequence of the prothrombin propeptide is an active substrate for the carboxylase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The propeptide of the vitamin K-dependent carboxylase substrate accelerates formation of the gamma-glutamyl carbanion intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on Structural Analogs of Phe-Leu-Glu-Glu-Val (PKEKV)

A comprehensive review of the available scientific literature reveals a significant scarcity of published research on the structural analogs of the pentapeptide Phe-Leu-Glu-Glu-Val (PKEKV). While the parent peptide is commercially available for general biochemical studies, dedicated research into its structural modifications, including synthesis, biological evaluation, and mechanism of action, appears to be limited. Consequently, the quantitative data, detailed experimental protocols, and established signaling pathways required for an in-depth technical guide are not presently available in the public domain.

Our extensive search for structure-activity relationship (SAR) studies, analog synthesis, and biological activity reports for PKEKV and its derivatives did not yield specific scientific papers. The typical information available is limited to the basic physicochemical properties of the parent peptide, as provided by commercial suppliers.

Alternative Well-Researched Peptide Analogs

For researchers, scientists, and drug development professionals interested in the principles of peptide analog design and evaluation, a wealth of information is available for other peptide families. These studies offer valuable insights into how structural modifications can influence biological activity, receptor binding, and pharmacokinetic properties. As an illustrative example, a technical guide could be developed for a well-characterized peptide, such as a synthetic opioid peptide like a Leu-enkephalin analog, for which extensive data on structural analogs and their biological effects have been published.

To demonstrate the type of in-depth guide that could be created for a peptide with sufficient available research, a hypothetical experimental workflow for the characterization of novel peptide analogs is presented below.

Hypothetical Experimental Workflow for Peptide Analog Characterization

This diagram outlines a typical workflow for the synthesis and evaluation of novel peptide analogs, a process that would be applicable to PKEKV should such research be undertaken in the future.

In Silico Modeling of Phe-Leu-Glu-Glu-Val (FLEEV) Interactions: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The pentapeptide Phe-Leu-Glu-Glu-Val (FLEEV) is a sequence of interest in various biochemical studies.[1] Understanding its interaction landscape at a molecular level is crucial for elucidating its biological function and therapeutic potential.[2] This technical guide provides a comprehensive overview of the core in silico methodologies used to model the interactions of FLEEV with potential protein targets. It details standardized protocols for molecular docking and molecular dynamics (MD) simulations, presents data in a structured format for clarity, and utilizes graphical workflows to illustrate the computational processes involved.

Introduction

The peptide sequence Phenylalanine-Leucine-Glutamic Acid-Glutamic Acid-Valine (FLEEV) is composed of hydrophobic residues (Phe, Leu, Val) and anionic, hydrophilic residues (Glu).[3] This amphipathic nature suggests a propensity for specific binding interactions with protein targets, potentially modulating their activity.[2][3] Computational, or in silico, modeling offers a powerful, resource-efficient approach to predict and analyze these interactions at an atomic level.

Techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in this process.[4] Docking predicts the preferred binding orientation of the peptide to its target, while MD simulations provide insights into the dynamic stability and conformational changes of the peptide-protein complex over time.[4][5] This guide outlines a standardized workflow for these simulations, using a hypothetical protein target to demonstrate the principles and data output.

Computational Workflow

The overall in silico strategy involves several sequential steps, from system preparation to data analysis. Each stage requires careful parameterization to ensure the reliability of the results.

Caption: General workflow for in silico analysis of peptide-protein interactions.

Experimental Protocols

Detailed and reproducible protocols are fundamental to robust computational studies. The following sections describe the methodologies for the key experiments outlined in the workflow.

System Preparation

-

Target Protein Preparation:

-

Source: A crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For this guide, we hypothesize the use of a Glu/Leu/Phe/Val dehydrogenase family protein, given the peptide's composition.[6]

-

Protocol: The PDB file is cleaned by removing all non-essential molecules (e.g., water, co-factors, existing ligands). Hydrogen atoms are added, and charges are assigned using a standard force field (e.g., AMBER ff14SB). The protein structure is then energy-minimized to relieve any steric clashes.

-

-

Peptide Structure Generation:

-

Source: The 3D conformation of the FLEEV peptide is predicted de novo.

-

Protocol: The peptide sequence "FLEEV" is submitted to a peptide structure prediction server like PEP-FOLD. The server generates several candidate structures. The model with the most favorable score (e.g., lowest potential energy) is selected for subsequent docking studies.

-

Molecular Docking

Molecular docking predicts the binding conformation and affinity of the peptide within the protein's active site.[7]

-

Protocol:

-

Global Docking: A global, unbiased search is first performed using a tool like HPEPDOCK to identify the most probable binding regions on the protein surface.[8]

-

Local Docking (Refinement): The top-ranked poses from global docking are used as starting points for a more refined local docking simulation using software like GOLD or AutoDock Vina.[8]

-

Grid Box Definition: For local docking, a grid box is defined to encompass the predicted binding site, ensuring the search space is confined to the region of interest.

-

Execution: The docking algorithm is run with a high exhaustiveness setting to ensure thorough sampling of the conformational space. The resulting poses are ranked based on their scoring function (e.g., GoldScore, Vina Score).

-

Molecular Dynamics (MD) Simulation

MD simulations are performed to assess the stability of the docked peptide-protein complex in a simulated physiological environment.[9]

-

Software: GROMACS

-

Force Field: AMBER ff14SB for the protein and GAFF for the peptide.

-

Protocol:

-

Complex Preparation: The top-scoring docked pose is selected as the starting structure.

-

Solvation: The complex is placed in a cubic box and solvated with a water model (e.g., TIP3P).

-

Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration (0.15 M).

-

Energy Minimization: The entire system undergoes energy minimization to remove steric clashes.

-

Equilibration: The system is gradually heated to 310 K (NVT ensemble) and then equilibrated at constant pressure (NPT ensemble) to ensure proper temperature and density.

-

Production Run: A production MD simulation is run for at least 100 nanoseconds (ns), with trajectory snapshots saved every 10 picoseconds (ps).

-

Results and Data Presentation

Quantitative data from docking and MD simulations are summarized for analysis.

Molecular Docking Results

The docking scores provide an estimate of the binding affinity. Lower energy values typically indicate more favorable binding.

| Docking Pose Rank | Scoring Function (kcal/mol) | Interacting Protein Residues | Interaction Type(s) |

| 1 | -9.8 | LYS-112, ARG-145, TYR-203 | H-Bond, Electrostatic |

| 2 | -9.5 | TYR-203, TRP-205, ILE-210 | H-Bond, Hydrophobic |

| 3 | -9.1 | LYS-112, ASP-150 | Electrostatic, H-Bond |

Table 1: Hypothetical docking scores and key interactions for the top 3 FLEEV poses.

Caption: Key interactions between FLEEV and the hypothetical binding pocket.

MD Simulation Analysis

Trajectory analysis reveals the stability and dynamics of the complex.

| Metric | Value (Average ± SD) | Interpretation |

| RMSD (Backbone) | 0.25 ± 0.05 nm | High stability of the protein-peptide complex. |

| RMSF (Peptide) | 0.15 ± 0.03 nm | Low fluctuation, indicating stable binding of the peptide. |

| Hydrogen Bonds | 4 ± 1 | Consistent hydrogen bonding network at the interface. |

| Binding Free Energy (MM/PBSA) | -45.5 ± 5.2 kcal/mol | Strong predicted binding affinity. |

Table 2: Summary of hypothetical MD simulation trajectory analysis over 100 ns.

Conclusion

This guide outlines a robust and reproducible in silico workflow for characterizing the interactions of the this compound peptide. By combining molecular docking to predict binding modes and molecular dynamics simulations to assess complex stability, researchers can generate detailed hypotheses about the peptide's mechanism of action. The quantitative data derived from these methods, when presented clearly in tables and supported by workflow diagrams, provides a strong foundation for guiding further experimental validation and rational drug design efforts.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Molecular Docking and Dynamics Studies to Explore Effective Inhibitory Peptides Against the Spike Receptor Binding Domain of SARS-CoV-2 [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Glu/Leu/Phe/Val dehydrogenases family [dehydrogenases.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Molecular Docking of SP40 Peptide towards Cellular Receptors for Enterovirus 71 (EV-A71) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Unraveling "FLEEV": An Inquiry into a Novel Therapeutic Avenue

An in-depth analysis of the publicly available scientific literature and clinical trial data reveals a notable absence of information regarding a therapeutic agent or biological entity referred to as "FLEEV." Extensive searches across established biomedical databases and research publications did not yield any specific results for "FLEEV" in the context of therapeutic applications, signaling pathways, or preclinical and clinical studies.

This lack of accessible data prevents the creation of a detailed technical guide as requested. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways are contingent upon the existence of foundational research, which appears to be unavailable in the public domain for a subject termed "FLEEV."

It is conceivable that "FLEEV" may represent an internal codename for a developing therapeutic, a novel biological discovery not yet disclosed publicly, or a potential typographical error in the query. The scientific and pharmaceutical landscape is characterized by a constant influx of new discoveries and terminologies, many of which remain confidential during the early stages of research and development.

For researchers, scientists, and drug development professionals interested in emerging therapeutics, the typical avenues for accessing information include:

-

Peer-Reviewed Scientific Journals: Publications in reputable journals are the primary method for disseminating new research findings, including the discovery of novel molecules, their mechanisms of action, and preclinical data.

-

Clinical Trial Registries: Databases such as ClinicalTrials.gov provide comprehensive information on ongoing and completed clinical studies, detailing the interventions being tested, the conditions being targeted, and the trial protocols.

-

Patent Filings: Patent applications can often provide the earliest public disclosure of new therapeutic inventions, outlining the composition of matter and potential uses.

-

Conference Proceedings: Scientific conferences are a key venue for researchers to present their latest, often unpublished, findings to the scientific community.

Without any of these foundational sources of information for "FLEEV," a substantive technical guide cannot be constructed. Should "FLEEV" be a valid but not yet publicly disclosed entity, future publications and presentations will be the necessary catalysts for the scientific community to begin to understand its potential therapeutic applications.

We encourage researchers with an interest in this topic to monitor the scientific literature and industry announcements for any future disclosures related to "FLEEV." If "FLEEV" is an alternative name or a component of a larger, known pathway, further clarification on the term will be necessary to conduct a meaningful and accurate scientific review.

The Neuroprotective Landscape of Phe-Leu-Glu-Glu-Val (FEEV): A Review of Currently Available Scientific Evidence

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the current scientific understanding of the neuroprotective effects of the pentapeptide Phe-Leu-Glu-Glu-Val (FEEV). Following a comprehensive review of available scientific literature and databases, it has been determined that there is currently no specific peer-reviewed research detailing the neuroprotective properties, mechanisms of action, or associated experimental data for this particular peptide sequence.

While the individual amino acids—Phenylalanine (Phe), Leucine (Leu), Glutamic acid (Glu), and Valine (Val)—are fundamental components of numerous biologically active proteins and peptides within the central nervous system, the specific sequence FEEV has not been the subject of published neuroprotective studies. Our extensive searches of scientific databases and commercial peptide supplier information have yielded no in-vitro or in-vivo data, quantitative results, or detailed experimental protocols related to the neuroprotective potential of the FEEV peptide.

Consequently, it is not possible at this time to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create diagrams of signaling pathways as requested. The peptide is available from various commercial suppliers for research purposes, indicating that while it can be synthesized, its biological activities, particularly in the context of neuroprotection, remain to be elucidated by the scientific community.

This report serves to inform researchers, scientists, and drug development professionals that the investigation of the neuroprotective effects of the this compound peptide represents a novel area of inquiry. Any future research in this area would be foundational in establishing its potential therapeutic value. We recommend that any parties interested in the neuroprotective potential of this peptide would need to undertake initial exploratory studies to determine its biological effects.

An In-depth Technical Guide on the Role of Key Proteins in Alzheimer's Disease Research

A note on the user's query: Initial searches for the protein "FLEEV" in the context of Alzheimer's disease did not yield any relevant results in the current scientific literature. It is possible that "FLEEV" may be a typographical error, a very recently discovered protein not yet widely documented, or a non-standard abbreviation.

Further investigation revealed a synthetic peptide with the amino acid sequence Phe-Leu-Glu-Glu-Val (F-L-E-E-V), which is used as a substrate for vitamin K-dependent carboxylation and was first described in 1979.[1] This peptide's known function is not related to neurodegenerative diseases.

Given the lack of information on "FLEEV" in Alzheimer's research, this guide will instead focus on a protein of central importance to the disease: the Tau protein . This guide is structured to meet the user's original request for an in-depth technical whitepaper, including data tables, experimental protocols, and signaling pathway diagrams.

The Role of Tau Protein in Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.